molecular formula C11H14O B12919519 3-Benzyltetrahydrofuran CAS No. 5368-63-8

3-Benzyltetrahydrofuran

Cat. No.: B12919519
CAS No.: 5368-63-8
M. Wt: 162.23 g/mol
InChI Key: PMXWKVSABVAGCT-UHFFFAOYSA-N
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Description

3-Benzyltetrahydrofuran is an organic compound with the molecular formula C11H14O. It is a derivative of tetrahydrofuran, where a benzyl group is attached to the third carbon of the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyltetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzyl alcohol with tetrahydrofuran in the presence of a strong acid can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specifics of industrial methods are often proprietary, but they generally aim to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

3-Benzyltetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-benzyltetrahydrofuran exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A simpler analog without the benzyl group, commonly used as a solvent in organic reactions.

    2-Benzyltetrahydrofuran: Similar structure but with the benzyl group attached to the second carbon.

    4-Benzyltetrahydrofuran: Another analog with the benzyl group on the fourth carbon.

Uniqueness: 3-Benzyltetrahydrofuran is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other tetrahydrofuran derivatives and valuable in specific synthetic and research applications .

Properties

CAS No.

5368-63-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-benzyloxolane

InChI

InChI=1S/C11H14O/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11H,6-9H2

InChI Key

PMXWKVSABVAGCT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC2=CC=CC=C2

Origin of Product

United States

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